molecular formula C16H18N4O5 B11696822 2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate

2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate

Cat. No.: B11696822
M. Wt: 346.34 g/mol
InChI Key: DZAOIJJHXCUWFL-CAOOACKPSA-N
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Description

2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate is a complex organic compound with a molecular formula of C21H21N3O5S . This compound is notable for its unique structure, which includes a pyrazole ring and an acetate group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formylation: The pyrazole ring is then formylated using formic acid or formyl chloride.

    Condensation Reaction: The formylated pyrazole undergoes a condensation reaction with 2,6-dimethoxy-4-aminobenzaldehyde to form the imino intermediate.

    Acetylation: Finally, the imino intermediate is acetylated using acetic anhydride to yield the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Conversion to amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrazole ring and the imino group are key functional groups that interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxy-4-[(E)-{[(3-methoxyphenyl)formamido]imino}methyl]phenyl acetate
  • 2,6-Dimethoxy-4-[(E)-{[(5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl)acetyl]hydrazono}methyl]phenyl acetate

Uniqueness

The unique combination of the pyrazole ring and the acetate group in 2,6-Dimethoxy-4-[(E)-{[(3-methyl-1H-pyrazol-5-YL)formamido]imino}methyl]phenyl acetate distinguishes it from other similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C16H18N4O5

Molecular Weight

346.34 g/mol

IUPAC Name

[2,6-dimethoxy-4-[(E)-[(5-methyl-1H-pyrazole-3-carbonyl)hydrazinylidene]methyl]phenyl] acetate

InChI

InChI=1S/C16H18N4O5/c1-9-5-12(19-18-9)16(22)20-17-8-11-6-13(23-3)15(25-10(2)21)14(7-11)24-4/h5-8H,1-4H3,(H,18,19)(H,20,22)/b17-8+

InChI Key

DZAOIJJHXCUWFL-CAOOACKPSA-N

Isomeric SMILES

CC1=CC(=NN1)C(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC(=O)C)OC

Canonical SMILES

CC1=CC(=NN1)C(=O)NN=CC2=CC(=C(C(=C2)OC)OC(=O)C)OC

Origin of Product

United States

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